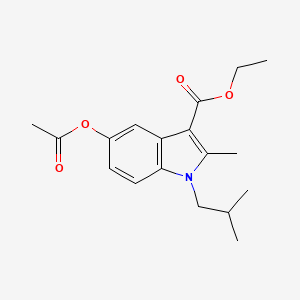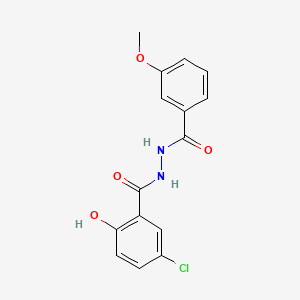![molecular formula C17H19N3O2S B5880004 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
作用机制
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of several enzymes that are involved in the proliferation and survival of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). By inhibiting these enzymes, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide can induce apoptosis (programmed cell death) in cancer cells and decrease their ability to proliferate and spread.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the suppression of cytokine production, and the modulation of T-cell differentiation. These effects contribute to the compound's anti-tumor and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in lab experiments is its specificity for BTK, ITK, and JAK3, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide, including:
1. Investigating its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Studying its effects on other enzymes and signaling pathways that are involved in cancer and autoimmune diseases.
3. Developing more potent and selective inhibitors of BTK, ITK, and JAK3 based on the structure of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
4. Conducting clinical trials to evaluate the safety and efficacy of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide in treating various types of cancer and autoimmune disorders.
5. Exploring its potential use in treating other inflammatory diseases, such as inflammatory bowel disease and psoriasis.
合成方法
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 4-acetyl-1-piperazine with 4-bromoaniline to form N-(4-bromo-phenyl)-4-(4-acetyl-1-piperazinyl)benzamide. This compound is then reacted with 2-thiophenecarboxylic acid to produce N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide.
科学研究应用
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in treating autoimmune disorders such as rheumatoid arthritis and inflammatory diseases such as asthma.
属性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-13(21)19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(22)16-3-2-12-23-16/h2-7,12H,8-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVURKTMBVVVWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6177941 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)





![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5879973.png)
![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)


![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
